molecular formula C13H9ClFN3O B11686019 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11686019
M. Wt: 277.68 g/mol
InChI Key: YESUNLOGEWVMSQ-CAOOACKPSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group.

Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H9ClFN3O/c14-10-4-3-5-11(15)9(10)8-17-18-13(19)12-6-1-2-7-16-12/h1-8H,(H,18,19)/b17-8+

InChI Key

YESUNLOGEWVMSQ-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

2-chloro-6-fluorobenzaldehyde+pyridine-2-carbohydrazideN’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide\text{2-chloro-6-fluorobenzaldehyde} + \text{pyridine-2-carbohydrazide} \rightarrow \text{N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide} 2-chloro-6-fluorobenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, the presence of the Schiff base moiety allows the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.

Biological Activity

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base compound characterized by the presence of a C=N bond. It is synthesized through the condensation of 2-chloro-6-fluorobenzaldehyde and pyridine-2-carbohydrazide, typically in solvents such as ethanol or methanol under reflux conditions. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies indicate that Schiff bases, including this compound, exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, showcasing the compound's efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Additionally, antifungal properties have been observed with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies involving various cancer cell lines have demonstrated its ability to inhibit cell proliferation effectively:

Cell LineIC50 (µM)
PA1 (Ovarian carcinoma)8–20
PC3 (Prostate carcinoma)8–20
DU145 (Prostate carcinoma)8–20

The mechanism of action appears to involve the interaction with specific enzymes and receptors, potentially leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which may inhibit enzyme activity by blocking active sites. The Schiff base structure allows it to participate in various biochemical pathways, enhancing its therapeutic potential.

Study on Antitumor Potential

A significant study evaluated the antitumor potential of this compound against A549 lung carcinoma and C6 glioma cell lines. The findings indicated that the compound exhibits a strong cytotoxic effect, with IC50 values indicating high potency against these cancer types .

Neuroprotective Effects

Another area of investigation focused on the neuroprotective effects of derivatives related to this compound. Research demonstrated that certain structural modifications could enhance neuroprotective activity, suggesting that this compound may also offer therapeutic benefits in neurodegenerative conditions .

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